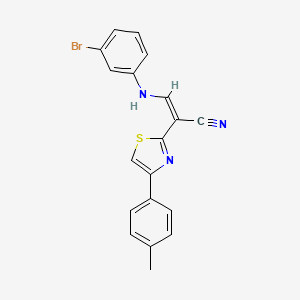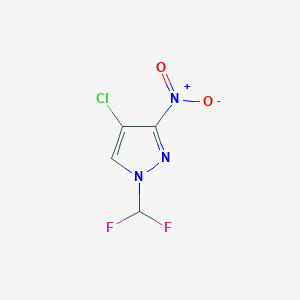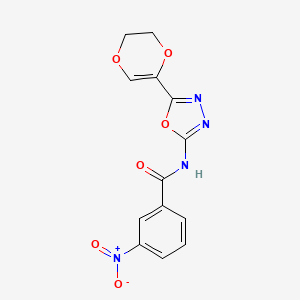
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has shown promise in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves the inhibition of specific enzymes or receptors in the targeted cells. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammatory cytokines are inhibited by (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile by blocking the activation of specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of cytokine production. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile in lab experiments is its specificity for certain enzymes or receptors, which allows for targeted inhibition of specific cellular pathways. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
For research on (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile include further investigation of its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. Additionally, research could focus on optimizing the synthesis method for this compound, as well as exploring its potential as a lead compound for the development of new drugs with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves a multi-step process that includes the reaction of 3-bromoaniline with ethyl 2-(4-(p-tolyl)thiazol-2-yl)acrylate, followed by cyclization and deprotection to yield the final product.
Applications De Recherche Scientifique
Research on (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has shown potential in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, indicating its potential as a cancer therapeutic agent. Additionally, (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
(Z)-3-(3-bromoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-7-14(8-6-13)18-12-24-19(23-18)15(10-21)11-22-17-4-2-3-16(20)9-17/h2-9,11-12,22H,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJTTIUBROQKA-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)
![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)

